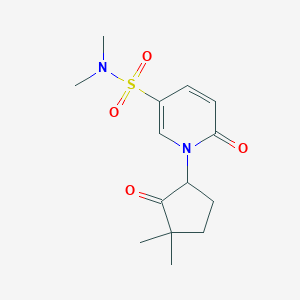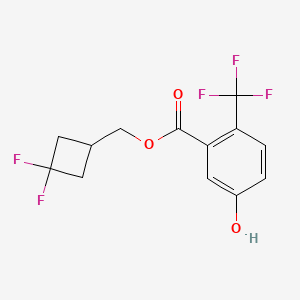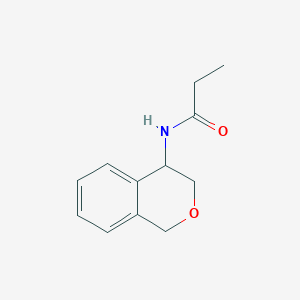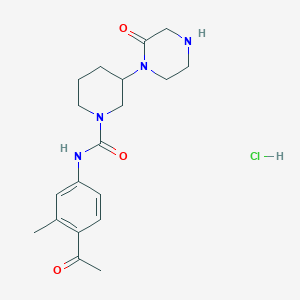![molecular formula C19H30N4O3 B7429604 N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. ABT-594 belongs to a class of compounds called nicotinic acetylcholine receptor agonists, which have been shown to produce potent analgesic effects in preclinical models.
作用機序
The mechanism of action of ABT-594 involves its binding to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. ABT-594 selectively activates a subtype of nAChR called the α4β2 subtype, which is known to play a key role in pain processing. Activation of α4β2 nAChRs by ABT-594 results in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects in preclinical models. These effects include the activation of α4β2 nAChRs, the release of neurotransmitters involved in pain modulation, and the inhibition of pain-related signaling pathways. ABT-594 has also been shown to produce antinociceptive effects in a variety of pain models, including acute thermal, mechanical, and inflammatory pain.
実験室実験の利点と制限
ABT-594 has several advantages as a research tool for studying pain mechanisms. It produces potent analgesic effects in preclinical models, which allows researchers to study the underlying mechanisms of pain processing. ABT-594 is also selective for the α4β2 nAChR subtype, which allows for more targeted studies of pain pathways. However, ABT-594 has several limitations as a research tool. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, ABT-594 has not yet been studied in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on ABT-594. One potential direction is the development of more efficient synthesis methods for ABT-594 and related compounds. Another direction is the study of ABT-594 in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the underlying mechanisms of ABT-594's analgesic effects and to identify potential side effects and drug interactions. Finally, ABT-594 and related compounds may have potential applications in the treatment of other conditions, such as addiction and depression, which are also mediated by nAChRs.
合成法
ABT-594 is a complex molecule that requires a multi-step synthesis process. The synthesis of ABT-594 involves the coupling of two key intermediates: cyclobutylamine and 2-[2-(diethylamino)ethoxy]phenylboronic acid. The resulting product is then subjected to a series of reactions involving protecting groups, deprotection, and coupling to yield the final product.
科学的研究の応用
ABT-594 has been extensively studied for its potential use as a novel analgesic agent. Preclinical studies have shown that ABT-594 produces potent analgesic effects in a variety of pain models, including acute thermal, mechanical, and inflammatory pain. ABT-594 has also been shown to produce antinociceptive effects in neuropathic pain models.
特性
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-3-23(4-2)12-13-26-16-9-6-5-8-15(16)22-18(25)17(24)21-14-19(20)10-7-11-19/h5-6,8-9H,3-4,7,10-14,20H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSAFGWFXBOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromo-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429527.png)
![4-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethylphenyl)-3-hydroxypropan-2-yl]butanamide](/img/structure/B7429531.png)
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)
![1-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]urea](/img/structure/B7429545.png)

![methyl 1-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-5-nitro-6-oxopyridine-3-carboxylate](/img/structure/B7429557.png)

![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)

![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-cyclopropyl-5-oxopentanoate](/img/structure/B7429574.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

